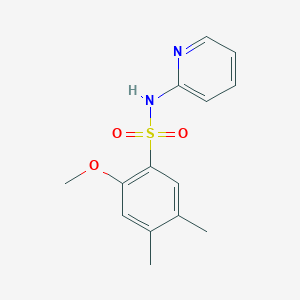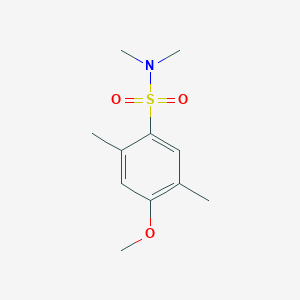
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its relatively low toxicity and high solubility. This makes it a suitable candidate for in vitro and in vivo studies. However, 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have limited stability in certain conditions, which can affect its efficacy and reproducibility in lab experiments.
Orientations Futures
There are several future directions for research on 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new targets for 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, which could lead to the development of novel therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. While there are limitations to its use in lab experiments, 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide holds promise as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 2-aminopyridine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with methoxyamine hydrochloride to obtain 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide. The synthesis method is relatively simple and has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
2-methoxy-4,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H16N2O3S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
2-methoxy-4,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-8-12(19-3)13(9-11(10)2)20(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16) |
Clé InChI |
AGUPVYMJDTXYRU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=N2)OC |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)







![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)




